tert-Butyl 3-(2-cyanoethoxy)propanoate
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Overview
Description
tert-Butyl 3-(2-cyanoethoxy)propanoate: is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-(2-cyanoethoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with 2-cyanoethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-cyanoethoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(2-cyanoethoxy)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the development of biochemical probes and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanoethoxy)propanoate involves its reactivity with various functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Comparison:
- tert-Butyl 3-(2-hydroxyethoxy)propanoate: Contains a hydroxy group instead of a cyano group, making it more reactive towards esterification and etherification reactions .
- tert-Butyl 3-(2-aminoethoxy)propanoate: Contains an amino group, which can participate in amide formation and other nucleophilic substitution reactions .
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains an additional ethoxy group, increasing its solubility and reactivity in polymerization reactions .
Conclusion
tert-Butyl 3-(2-cyanoethoxy)propanoate is a valuable compound in organic synthesis and industrial applications. Its versatility in chemical reactions and its role as an intermediate in the production of various chemicals make it an important compound in scientific research and industry.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanoethoxy)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-5,7-8H2,1-3H3 |
InChI Key |
COVBFTMWOWOCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC#N |
Origin of Product |
United States |
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